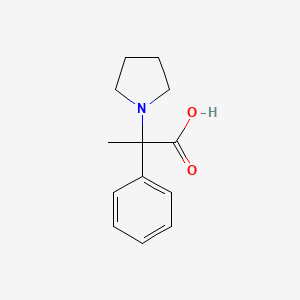

2-苯基-2-吡咯烷-1-基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, also known as PPAP, is a novel psychoactive substance. It is commonly referred to as a hydrochloride . The molecular weight of this compound is 255.74 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, has been a topic of interest in recent years . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid is a powder at room temperature . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.科学研究应用

肺纤维化治疗中的整合素抑制剂

2-苯基-2-吡咯烷-1-基丙酸衍生物,特别是一系列3-芳基(吡咯烷-1-基)丁酸,展示了作为特发性肺纤维化治疗中整合素抑制剂的潜力。其中一种类似物,(S)-3-(3-(3,5-二甲基-1 H-吡唑-1-基)苯基)-4-((R)-3-(2-(5,6,7,8-四氢-1,8-萘啶-2-基)乙基)吡咯烷-1-基)丁酸,显示出对αvβ6整合素高亲和力和选择性,这是肺纤维化治疗中的一个靶点。该化合物的药代动力学性质表明适合吸入给药,使其成为一个有前景的治疗药物(Procopiou et al., 2018)。

抗微生物活性

2-苯基-2-吡咯烷-1-基丙酸衍生物显示出抗微生物特性。特别是,通过使用多磷酸酯将4-(取代苯磺酰胺基)丁酸环化为1-[(取代苯基)磺酰基]吡咯烷-2-酮,得到具有显著抗微生物活性的化合物。这些化合物的最小抑制浓度(MIC)范围为0.09-1.0 毫克,表明它们在应对微生物感染中的潜力(Zareef, Iqbal, & Arfan, 2008)。

不对称合成中的有机催化剂

从2-苯基-2-吡咯烷-1-基丙酸衍生的化合物,如(2S)-2-[(苯基亚砜基)甲基]吡咯啉,已被用作不对称Michael加成反应的高效有机催化剂。这些催化剂,源自l-脯氨酸,促进了各种γ-硝基羰基化合物的合成,产率高,立体选择性优异,展示了它们在创建特定分子构型中的实用性(Singh et al., 2013)。

铜催化形成键的配体

吡咯啉-2-磷酸苯基单酯(PPAPM),与2-苯基-2-吡咯烷-1-基丙酸相关,已被开发为铜催化形成C-N、C-O和P-C键的双齿配体。PPAPM配体显著增加了铜催化剂的反应性,使该体系多功能且高效,适用于各种交叉偶联反应(Rao et al., 2006)。

安全和危害

The safety information for 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid has been gaining attention in recent years due to its potential therapeutic applications in various fields of research and industry. The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .

作用机制

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that phenylpropanoids, a class of compounds to which 2-phenyl-2-pyrrolidin-1-ylpropanoic acid belongs, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . These compounds play a key role in plant defense and structural support .

Result of Action

It is known that compounds with a pyrrolidine ring can have various bioactive effects, including interactions with active site amino acids .

Action Environment

It is known that the storage temperature and physical form of a compound can affect its stability .

生化分析

Biochemical Properties

The biochemical properties of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid are largely influenced by its pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWHOHZULRSJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)

![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)

![1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2450776.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)

![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2450782.png)

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)

![4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)